molecular formula C23H23N5O3 B2846051 2-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922017-72-9

2-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2846051
CAS RN: 922017-72-9
M. Wt: 417.469
InChI Key: KOOVONWQYJXKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

A specific derivative of this compound—N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide —has demonstrated anti-inflammatory and analgesic activities . Researchers can further investigate its mechanism of action and optimize its pharmacological profile.

Hindered Amine Building Blocks

Traditionally challenging to access, this compound serves as a chemically differentiated hindered amine. Organic synthesis and medicinal chemistry can benefit from its use as a building block for drug candidates containing hindered amine motifs .

Flavor and Fragrance Intermediates

The compound finds application in the flavor and fragrance industry. Its unique structure contributes to aromatic profiles and can be modified to create novel scents and flavors .

Benzylic Position Reactivity

The benzylic position in this compound is susceptible to various reactions, including free radical bromination, nucleophilic substitution, and oxidation. The resonance-stabilized benzylic radical plays a crucial role in these transformations .

Exploration of Aromatic Substitution

While electrophilic aromatic substitution does not occur directly at the benzylic position, understanding its reactivity provides insights into neighboring functional groups and their impact on aromatic systems .

properties

IUPAC Name

2-methoxy-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-16-7-9-17(10-8-16)14-27-15-25-21-19(23(27)30)13-26-28(21)12-11-24-22(29)18-5-3-4-6-20(18)31-2/h3-10,13,15H,11-12,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOVONWQYJXKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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